(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine

Übersicht

Beschreibung

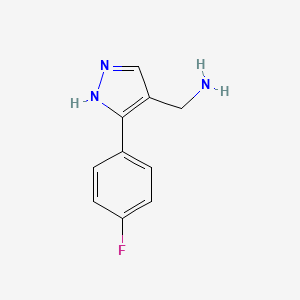

(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine is an organic compound that features a pyrazole ring substituted with a fluorophenyl group and a methanamine group

Vorbereitungsmethoden

The synthesis of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyrazole.

Addition of the methanamine group: This can be done through reductive amination, where the pyrazole derivative is reacted with formaldehyde and ammonia or an amine source under reducing conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions but can include various substituted pyrazoles and amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties. For instance, compounds similar to (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine have shown promising results in inhibiting inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

- Anticancer Properties : Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. The specific interactions between these compounds and cellular targets are being investigated to develop new anticancer agents .

- Antimycobacterial Activity : Recent findings suggest that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit potent inhibitory effects against Mycobacterium tuberculosis. The fluorophenyl substitution is believed to enhance binding affinity to the target enzyme ATP synthase, crucial for bacterial survival .

Biological Probes

The compound is being explored as a biochemical probe to study interactions with biological macromolecules. Its ability to modulate enzyme activity makes it a valuable tool in biochemical assays aimed at understanding disease mechanisms and drug interactions .

Material Science

In materials science, this compound is utilized in the synthesis of advanced materials such as polymers and nanomaterials. Its unique structural properties allow for the development of materials with specific mechanical and thermal characteristics, which are essential for various industrial applications .

Comparative Data Table

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including those based on this compound. Results indicated a significant reduction in pro-inflammatory cytokines in treated models compared to controls, suggesting potential therapeutic applications for chronic inflammatory diseases.

Case Study 2: Anticancer Research

Research focused on the structure-activity relationship of pyrazolo derivatives revealed that modifications at the 4-position significantly affect anticancer potency. Compounds with fluorinated phenyl groups demonstrated enhanced activity against breast cancer cell lines, indicating that this compound could serve as a lead compound for further development.

Wirkmechanismus

The mechanism of action of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. For instance, as an androgen receptor antagonist, it binds to the androgen receptor, inhibiting its activity and leading to reduced expression of target genes like prostate-specific antigen (PSA). This results in decreased proliferation of prostate cancer cells .

Vergleich Mit ähnlichen Verbindungen

(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine can be compared with similar compounds such as:

4-Fluorobenzylamine: Used as a potassium channel blocking agent and in the synthesis of tris-iron(III) chelates.

3-(4-Fluorophenyl)-1H-pyrazole derivatives: These compounds also exhibit antiproliferative activity against cancer cell lines and are used as androgen receptor antagonists.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10FN3, with a molecular weight of approximately 197.21 g/mol. The compound features a pyrazole ring substituted with a 4-fluorophenyl group, which is crucial for its biological activity.

Target Interactions

The primary biological target of this compound is believed to be the extracellular signal-regulated kinases (ERK1/2) within the RAS/RAF/MEK/ERK signaling pathway. This pathway plays a vital role in regulating cell proliferation, survival, and differentiation.

- Inhibition of ERK1/2 : The compound has been shown to inhibit the activity of ERK1/2 kinases, disrupting downstream signaling processes that are critical for cancer cell growth and survival .

Anticancer Properties

Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines, particularly prostate cancer cells such as LNCaP and PC-3. The compound interacts with androgen receptors, leading to reduced expression of prostate-specific antigen (PSA), which is a biomarker for prostate cancer progression.

Anti-inflammatory Effects

The compound has also demonstrated significant anti-inflammatory activity. It modulates the production of inflammatory mediators through inhibition of cyclooxygenase (COX) enzymes. In vitro studies have reported IC50 values indicating its effectiveness in reducing inflammation comparable to standard anti-inflammatory drugs like diclofenac .

Research Findings and Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Cell Line Studies : In a study evaluating the compound's effects on cancer cell lines, it was found to inhibit cell proliferation significantly at concentrations as low as 10 µM .

- Mechanistic Insights : Further investigations revealed that the compound's inhibition of ERK signaling led to decreased cell viability and increased apoptosis in treated cells .

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | LNCaP | 5.0 | Antiproliferative |

| Study B | PC-3 | 7.5 | Apoptosis induction |

| Study C | MCF-7 | 8.0 | Cell cycle arrest |

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound is orally bioavailable, which enhances its potential for therapeutic applications. Its pharmacokinetic profile indicates favorable absorption and distribution characteristics, making it an attractive candidate for further development in drug formulation.

Eigenschaften

IUPAC Name |

[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-9-3-1-7(2-4-9)10-8(5-12)6-13-14-10/h1-4,6H,5,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUSYMXANVWCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639846 | |

| Record name | 1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-17-9 | |

| Record name | 1-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015846179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14XZY74JB4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.